

# (S)-3-Amino-2-phenylpropanoic acid structural analogs and their properties

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## Compound of Interest

Compound Name: (S)-3-Amino-2-phenylpropanoic acid

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An In-Depth Technical Guide to **(S)-3-Amino-2-phenylpropanoic Acid** Structural Analogs and Their Properties

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## Introduction: The Significance of $\beta$ -Phenylalanine Scaffolds in Modern Drug Discovery

**(S)-3-Amino-2-phenylpropanoic acid**, a chiral  $\beta$ -amino acid, represents a pivotal structural motif in medicinal chemistry. Unlike their proteinogenic  $\alpha$ -amino acid counterparts,  $\beta$ -amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor alteration confers significant advantages, most notably enhanced stability against proteolytic degradation, a critical attribute for developing more robust therapeutic agents[1]. The inherent structural diversity and modularity of  $\beta$ -phenylalanine derivatives ( $\beta$ -PADs) make them valuable scaffolds for pharmacomodulation in the synthesis of novel drug candidates[1]. These compounds can mimic the spatial arrangement of natural amino acids, allowing them to be recognized by biological systems, while their unnatural backbone provides resistance to enzymatic breakdown[1].

This guide provides a comprehensive overview of the structural analogs of **(S)-3-Amino-2-phenylpropanoic acid**, delving into their diverse properties, structure-activity relationships (SAR), and the experimental methodologies employed for their synthesis and evaluation. We will explore how subtle modifications to the core  $\beta$ -phenylalanine structure can lead to profound

changes in biological activity, paving the way for the development of next-generation therapeutics targeting a wide array of diseases, from cancer and HIV to neurodegenerative disorders[1].

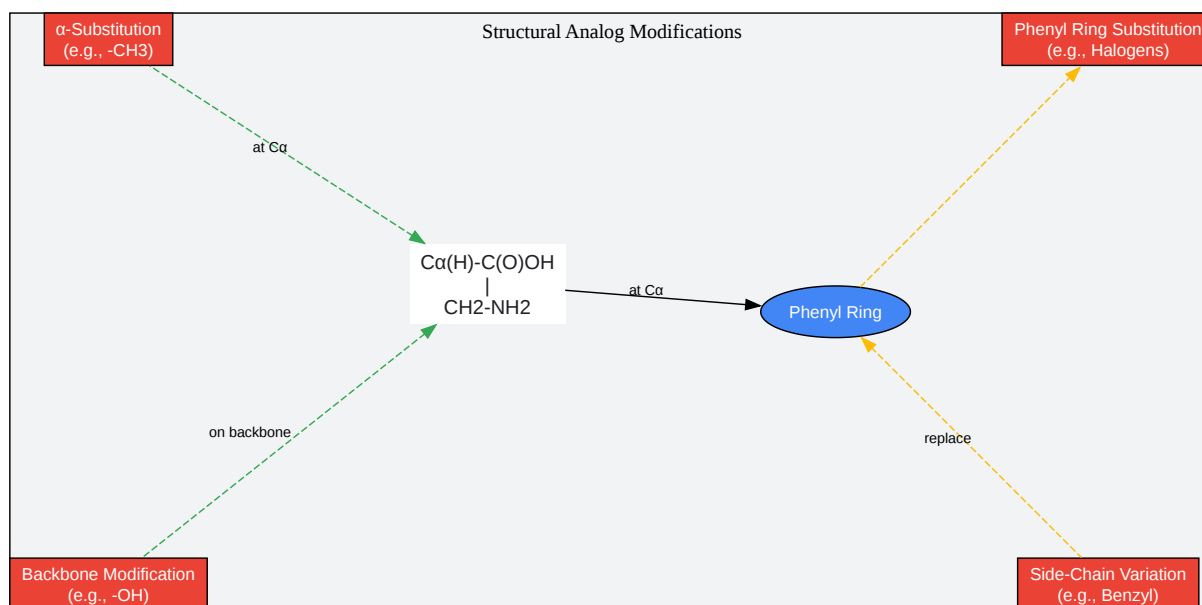
## Structural Analogs of (S)-3-Amino-2-phenylpropanoic Acid: A Landscape of Chemical Diversity

The therapeutic potential of  $\beta$ -PADs has spurred the development of a vast library of structural analogs. These can be broadly categorized based on the site of modification on the parent molecule. Understanding these classifications is crucial for rational drug design and the interpretation of structure-activity relationships.

### Key Structural Modifications:

- **$\alpha$ -Substitution:** The introduction of substituents at the  $\alpha$ -carbon (C2) can significantly influence the compound's conformational flexibility and its interaction with biological targets. A notable example is  $\alpha$ -methylation, which can enhance selectivity for specific transporters like the L-type amino acid transporter 1 (LAT1)[2].
- **Phenyl Ring Substitution:** Altering the electronic properties of the phenyl ring through the addition of various functional groups (e.g., halogens, alkyl groups) can modulate the analog's affinity and selectivity for its target[2][3]. The position of the substituent (ortho, meta, or para) is also a critical determinant of biological activity[2].
- **Backbone Modification:** Modifications to the amino acid backbone, such as hydroxylation, can introduce new hydrogen bonding capabilities and alter the overall polarity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties[4].
- **Side-Chain Variation:** Replacing the phenyl group with other aromatic or aliphatic moieties allows for the exploration of a wider chemical space and the potential to engage with different binding pockets on a target protein.
- **Cyclization:** The creation of cyclic analogs, such as bicyclic-Phe, can impose conformational constraints on the molecule, which can lead to increased receptor affinity and selectivity[2].

The following diagram illustrates the core structure and the key points of modification for creating structural analogs.



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Caption: Core structure and key modification sites for generating analogs.

## Table of Representative Structural Analogs

Analog Name	CAS Number	Molecular Formula	Key Structural Modification	Reference
(S)-2-Amino-2-methyl-3-phenylpropanoic acid	23239-35-2	C10H13NO2	$\alpha$ -Methylation	[5][6][7]
2-Iodo-L-phenylalanine	72131-35-6	C9H10INO2	Phenyl ring substitution (Iodine at ortho)	[2]
3-Iodo-L-phenylalanine	7189-56-2	C9H10INO2	Phenyl ring substitution (Iodine at meta)	[2]
4-Iodo-L-phenylalanine	2583-97-3	C9H10INO2	Phenyl ring substitution (Iodine at para)	[2]
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid	55325-50-3	C9H11NO3	Backbone modification (Hydroxylation)	
(S)-3-Amino-2-benzylpropanoic acid	131683-27-7	C10H13NO2	Side-chain variation (Benzyl group)	

## Properties and Therapeutic Applications of $\beta$ -Phenylalanine Analogs

The structural diversity of  $\beta$ -PADs translates into a wide range of biological activities and therapeutic applications. These compounds have been investigated for their potential in treating various diseases, as summarized in the table below.

Analog/Derivative Class	Biological Activity/Application	Mechanism of Action (if known)	Reference
$\beta$ -PADs in general	Precursors for Alzheimer's disease drug candidates	Target amyloid aggregation	[1]
$\beta$ -PADs with basic nitrogen	Anti-HIV agents	CCR5 antagonists	[1]
Specific $\beta$ -PAD library hits	Anti-cancer (breast cancer)	Eukaryotic Elongation Factor-2 Kinase (eEF2K) inhibitors	[1]
S(-)-2-amino-2-methyl-3-phenylpropanoic acid	Anti-inflammatory, antinociceptive	COX inhibition	[5]
Halogenated phenylalanines	Potential for targeted drug delivery to cancer cells	Selective transport by L-type amino acid transporter 1 (LAT1)	[2]
Cispentacin (a cyclic $\beta$ -amino acid)	Antifungal	Not specified	[8]
$\beta$ -proline derivatives	Neurological disorders	Selective inhibitor of GABA uptake	[8]

## Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Function

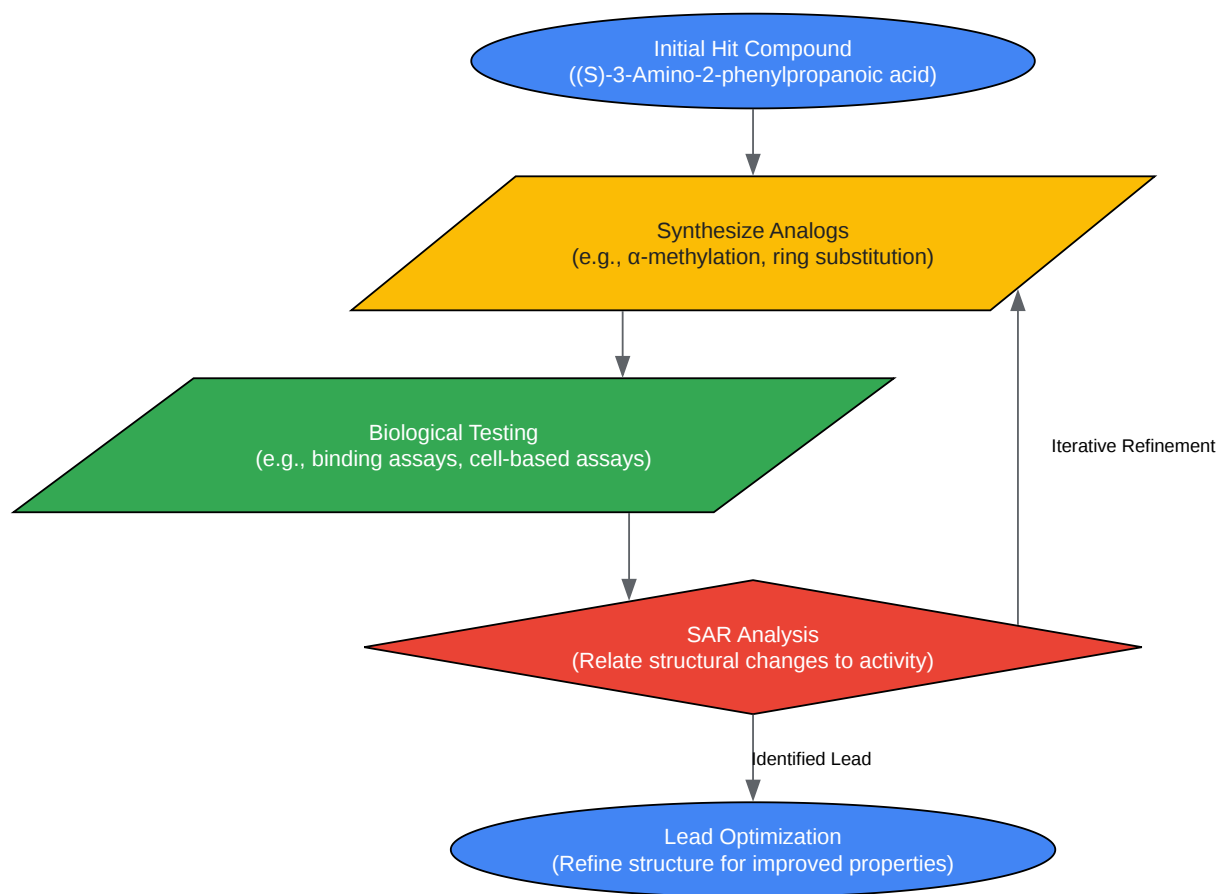
The study of SAR is fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For  $\beta$ -PADs, several key SAR principles have been elucidated.

- **Impact of Phenyl Ring Substitution:** The position of a substituent on the phenyl ring can dramatically alter a compound's affinity for its target. For instance, an iodo group at the meta-position (3-I-Phe) of phenylalanine increases its affinity for both LAT1 and LAT2 transporters,

while substitution at the ortho-position (2-I-Phe) leads to a more marked inhibition of LAT1-mediated uptake compared to the parent compound[2].

- **Role of  $\alpha$ -Substitution:** The addition of a methyl group to the  $\alpha$ -carbon of phenylalanine ( $\alpha$ -methyl-Phe) enhances its selectivity for the LAT1 transporter over LAT2[2]. This is a crucial finding for the development of cancer-targeting drugs, as LAT1 is often overexpressed in tumor cells.
- **Conformational Constraints:** The introduction of cyclic structures, as seen in bicyclic-Phe, can lock the molecule into a specific conformation that may be more favorable for binding to a particular receptor. Bicyclic-Phe exhibits significant selectivity for LAT1, with a higher affinity than  $\alpha$ -methyl-Phe[2].
- **Backbone Chirality:** The stereochemistry of the  $\beta$ -amino acid is critical for its biological activity. The (S)-enantiomer is often the more active form, highlighting the importance of stereoselective synthesis in the development of these compounds.

The following diagram illustrates the iterative process of SAR-driven drug discovery.



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Caption: Workflow for SAR-driven optimization of  $\beta$ -PADs.

## Experimental Protocols: Synthesis and Evaluation of $\beta$ -Phenylalanine Analogs

The synthesis of enantiomerically pure  $\beta$ -amino acids and their analogs is a significant challenge in medicinal chemistry[1]. Various methods have been developed to address this,

including both chemical and biotechnological approaches.

## Generalized Protocol for Enantioselective Synthesis of $\beta$ -Phenylalanine Analogs

This protocol outlines a general workflow for the synthesis and purification of chiral  $\beta$ -PADs, integrating both chemical synthesis and enzymatic resolution steps.

- 1. Racemic Synthesis of the N-acetyl  $\beta$ -Phenylalanine Analog:**
  - a. Start with the appropriate substituted benzaldehyde and malonic acid.
  - b. Perform a Knoevenagel condensation followed by a Michael addition of ammonia or a suitable nitrogen source to obtain the racemic  $\beta$ -amino acid.
  - c. Protect the amino group, typically through acetylation with acetic anhydride, to yield the racemic N-acetyl- $\beta$ -phenylalanine derivative.
- 2. Enzymatic Resolution for Enantiomeric Separation:**
  - a. Dissolve the racemic N-acetyl derivative in a suitable buffer solution.
  - b. Introduce an enantioselective enzyme, such as a specific acylase or lipase<sup>[9]</sup>. These enzymes will selectively hydrolyze the N-acetyl group from one of the enantiomers.
  - c. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time.
  - d. Stop the reaction by denaturing the enzyme (e.g., by pH change or heat).
- 3. Separation and Purification:**
  - a. Exploit the difference in properties between the free amino acid and the N-acetylated form to separate them. This can be achieved through techniques such as ion-exchange chromatography or fractional crystallization.
  - b. Isolate the desired enantiomer (either the hydrolyzed free amino acid or the remaining N-acetylated form).
  - c. If the desired enantiomer is still in its N-acetylated form, perform a chemical hydrolysis (e.g., using acid) to remove the protecting group.
  - d. Purify the final product using recrystallization or chromatography to obtain the enantiomerically pure (S)- or (R)-3-amino-2-phenylpropanoic acid analog.
- 4. Characterization:**
  - a. Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.
  - b. Determine the enantiomeric excess (ee) using chiral HPLC to ensure the purity of the desired stereoisomer.

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel  $\beta$ -PADs.





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Caption: Experimental workflow for  $\beta$ -PAD synthesis and analysis.

## Conclusion and Future Directions

**(S)-3-Amino-2-phenylpropanoic acid** and its structural analogs represent a rich and versatile class of compounds with significant therapeutic potential. Their enhanced stability compared to  $\alpha$ -amino acids, coupled with their structural modularity, makes them ideal candidates for the development of novel drugs targeting a wide range of diseases. The continued exploration of SAR, aided by advances in synthetic chemistry and computational modeling, will undoubtedly lead to the discovery of new  $\beta$ -PADs with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the biological roles of these fascinating molecules grows, so too will their impact on human health and medicine.

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